molecular formula C13H19NO5 B12998039 Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate

Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate

Cat. No.: B12998039
M. Wt: 269.29 g/mol
InChI Key: VEJDZXRTJQVSEZ-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-9-oxo-3-azabicyclo[331]nonane-1,5-dicarboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclo[331]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, followed by cyclization to form the bicyclic structure . The reaction conditions often include the use of bases such as triethylamine or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carbonyl compounds.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
  • 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates

Comparison: Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate is unique due to its specific functional groups and bicyclic structure. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate

InChI

InChI=1S/C13H19NO5/c1-14-7-12(10(16)18-2)5-4-6-13(8-14,9(12)15)11(17)19-3/h4-8H2,1-3H3

InChI Key

VEJDZXRTJQVSEZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CCCC(C1)(C2=O)C(=O)OC)C(=O)OC

Origin of Product

United States

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